SB-743921 - 940929-33-9

SB-743921

Catalog Number: EVT-287854
CAS Number: 940929-33-9
Molecular Formula: C31H34Cl2N2O3
Molecular Weight: 553.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB-743921 is a synthetic small molecule developed for its potential antineoplastic properties. [] It functions as a potent and selective inhibitor of kinesin spindle protein (KSP), also known as Eg5. [, , , , , , , , , , , ] KSP is a microtubule-associated motor protein crucial for the formation of the bipolar mitotic spindle during cell division. [, , , ] This protein is specifically expressed in proliferating cells and plays a vital role in cell cycle progression. [, , , ] SB-743921 is currently being investigated in preclinical and clinical trials for various cancers, including myeloma, leukemia, lymphoma, and solid tumors. [, , , , , , , , , ]

Mechanism of Action

SB-743921 exerts its antitumor effects by selectively binding to the ATP-binding domain of KSP, specifically targeting a region near loop L5. [, , , , ] This binding inhibits KSP's ATPase activity, which is essential for its function. [, ] As a result, SB-743921 prevents the proper assembly of the mitotic spindle, leading to mitotic arrest, cell cycle arrest in the G2/M phase, and ultimately, cell death through apoptosis or mitotic catastrophe. [, , , , , , , , , , ] Interestingly, studies have shown that SB-743921 demonstrates a resistance mechanism termed "resistance by allostery." [, ] This means point mutations in the KSP binding pocket, while not directly hindering drug binding, can induce conformational changes that reduce the drug's effectiveness. [, ]

Applications
  • In vitro studies: SB-743921 effectively inhibits the growth of various cancer cell lines, including breast cancer, multiple myeloma, chronic myeloid leukemia, diffuse large B-cell lymphoma, Ewing sarcoma, and hepatocellular carcinoma. [, , , , , , , , , ] It induces apoptosis, mitotic catastrophe, and cell cycle arrest in these cell lines. [, , , , , , , , , ] Researchers have also utilized SB-743921 to study KSP's role in cell cycle control and to investigate the mechanisms of drug resistance. [, , , , , , , ]

  • In vivo studies: SB-743921 has shown promising results in preclinical animal models of various cancers. [, , , , ] In xenograft models of human tumors, it demonstrates significant tumor growth delay and even complete regression in some cases. [, , , , ] This compound also exhibits efficacy in a murine model of systemic leukemia. [] These studies highlight the therapeutic potential of SB-743921 as a single agent and in combination with other chemotherapeutic agents. [, , , , ]

  • Investigating Cryptosporidium parvum: Beyond cancer research, SB-743921 has proven valuable in studying the apicomplexan parasite Cryptosporidium parvum. [] By blocking microtubule function, the compound inhibits the secretion of the micronemal protein CpTSP4, revealing the importance of kinesin-dependent microtubular trafficking in this parasite. [] This finding opens avenues for exploring SB-743921 as a tool to further investigate the biology of C. parvum and potentially develop new therapeutic strategies against cryptosporidiosis. []

Future Directions
  • Overcoming drug resistance: Understanding the mechanisms of "resistance by allostery" observed with SB-743921 is crucial for developing more effective KSP inhibitors. [, ] Future research can focus on designing next-generation inhibitors that circumvent this resistance mechanism or exploring combination therapies that may mitigate its impact. [, ]

  • Identifying predictive biomarkers: Research should focus on identifying biomarkers that can predict which patients are most likely to benefit from SB-743921 treatment. This includes investigating the expression levels of KSP and other potential biomarkers associated with sensitivity or resistance to KSP inhibitors. [, , , ]

  • Exploring combination therapies: Preclinical studies suggest that SB-743921 may enhance the efficacy of other chemotherapeutic agents. [, , , ] Further research is needed to identify optimal drug combinations and treatment schedules to maximize therapeutic benefit and minimize toxicity.

Ispinesib

  • Relevance: Ispinesib serves as a first-generation KSP inhibitor and is structurally related to SB-743921. SB-743921 is a second-generation KSP inhibitor with a five-fold higher potency against KSP ATPase activity than Ispinesib. [, ]

Paclitaxel

  • Relevance: Although Paclitaxel and SB-743921 target different aspects of mitosis, their mechanisms both affect microtubule dynamics. Notably, SB-743921 demonstrates a favorable safety profile in preclinical models, showing no indication of peripheral neuropathy, a common side effect associated with paclitaxel. []

Bortezomib

  • Relevance: Studies have explored the synergistic effects of combining Bortezomib with SB-743921 in treating multiple myeloma. Findings suggest that this combination therapy effectively induces cell death even in bortezomib-resistant cell lines, highlighting a promising therapeutic strategy for multiple myeloma. []

AZD-1152, SCH-1473759, SNS-314, and TAK-901

  • Relevance: Research suggests that SCLC cell lines with low TREX1 expression (potentially linked to high TREX1 methylation) show increased sensitivity to these Aurora kinase inhibitors, along with other anti-cancer agents like the KSP inhibitor SB-743921. []

Vinorelbine

  • Relevance: Similar to SB-743921, Vinorelbine disrupts mitotic spindle function, highlighting a shared mechanism for both drugs in targeting cancer cell division. []

S-Trityl-L-cysteine Analogues

  • Relevance: These optimized analogues exhibit potent inhibition of Eg5, with comparable activity to SB-743921 and Ispinesib. [] They show promising antitumor activity in lung cancer models and have improved drug-like properties, including oral bioavailability and favorable pharmacokinetics. []

Paprotrain

  • Relevance: While SB-743921 targets KSP (Eg5) primarily involved in the early stages of mitosis, paprotrain inhibits kinesin-6, suggesting a different mechanism of action during cell division. Research on both inhibitors contributes to a broader understanding of kinesins as potential targets for cancer drug development. []

VIC-1911

  • Relevance: Combining VIC-1911 with SB-743921 has demonstrated synergistic effects in inhibiting Ewing sarcoma growth in both in vitro and in vivo models. This combination disrupts multiple aspects of mitosis, leading to mitotic catastrophe and cell death. [, ]

Properties

CAS Number

940929-33-9

Product Name

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride

Molecular Formula

C31H34Cl2N2O3

Molecular Weight

553.52

InChI

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1

InChI Key

MLMZVWABFOLFGV-JCOPYZAKSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

SB743921; SB 743921; SB743921; SB-743921 HCl; SB-743921 hydrochloride.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.